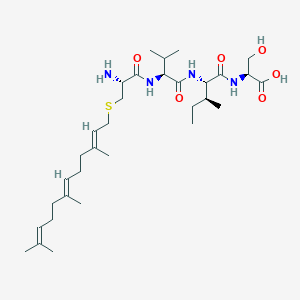
3-Fluoro-2-hydroxy-4-iodobenzoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-hydroxy-4-iodobenzoic acid consists of a benzene ring substituted with a fluoro group at the 3-position, a hydroxy group at the 2-position, and an iodobenzoic acid group at the 4-position.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- The paper by Rausis and Schlosser (2002) discusses the synthesis of various iodoarenes, including compounds similar to 3-Fluoro-2-hydroxy-4-iodobenzoic acid. Their work provides insights into the basicity gradient-driven migration of iodine in fluoroarenes, which is crucial for understanding the chemical behavior of such compounds (Rausis & Schlosser, 2002).
Material Science and Organic-Inorganic Colloids
- A study by Bromberg, Zhang, and Hatton (2008) describes the modification of polymers with iodobenzoic groups, which are structurally related to 3-Fluoro-2-hydroxy-4-iodobenzoic acid. Their work highlights the potential of such compounds in creating functional organic-inorganic colloids (Bromberg et al., 2008).
Solid-State Chemistry
- Gougoutas, Chang, and Etter (1976) investigated the solid-state chemistry of organic polyvalent iodine compounds, which may include derivatives of 3-Fluoro-2-hydroxy-4-iodobenzoic acid. Their research provides a foundational understanding of the crystal structures and properties of such compounds (Gougoutas et al., 1976).
Environmental Science and Biodegradation
- Boersma, Mcroberts, Cobb, and Murphy (2004) explored the biodegradation of fluorobenzoates, closely related to 3-Fluoro-2-hydroxy-4-iodobenzoic acid, by a bacterium capable of using such compounds as a carbon source. This research is vital for understanding the environmental fate and biodegradation pathways of fluorinated aromatic compounds (Boersma et al., 2004).
Eigenschaften
IUPAC Name |
3-fluoro-2-hydroxy-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRDSNMPBGZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-hydroxy-4-iodobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)





